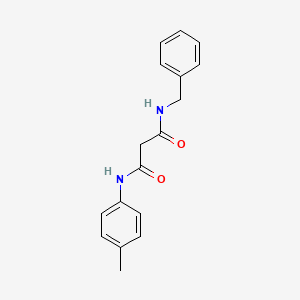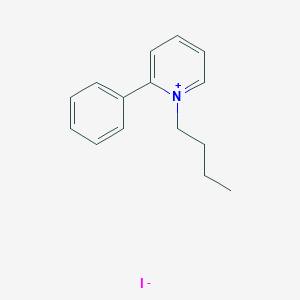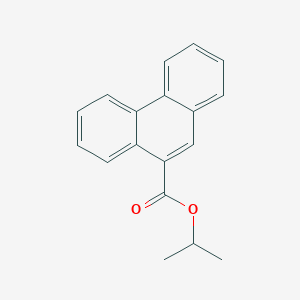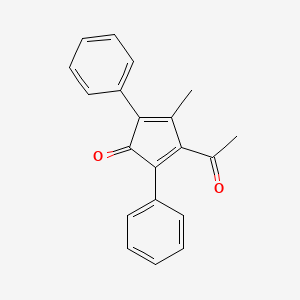
3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves multiple steps, including the formation of the cyclopentadienone ring and the introduction of acetyl and phenyl groups. One common method involves the cyclization of a suitable precursor, followed by functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The compound can form covalent or non-covalent bonds with target molecules, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone derivatives: Compounds with similar cyclopentadienone structures but different substituents.
Phenyl-substituted cyclopentadienes: Compounds with phenyl groups attached to the cyclopentadiene ring.
Acetyl-substituted aromatic compounds: Compounds with acetyl groups attached to aromatic rings.
Uniqueness
3-Acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
120760-31-8 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-acetyl-4-methyl-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C20H16O2/c1-13-17(14(2)21)19(16-11-7-4-8-12-16)20(22)18(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI Key |
IXARNPSZFIRRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C1C(=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


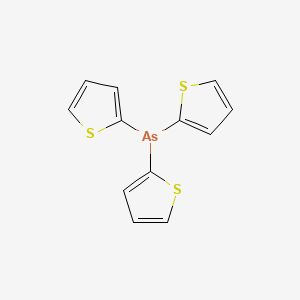
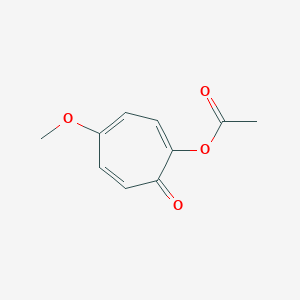
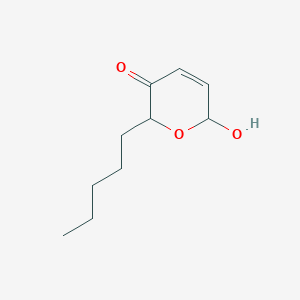
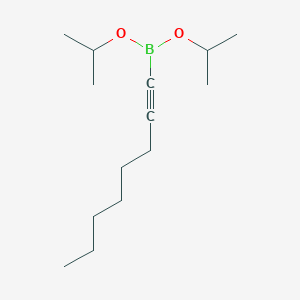
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
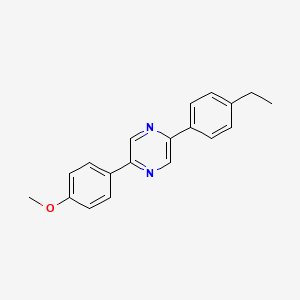
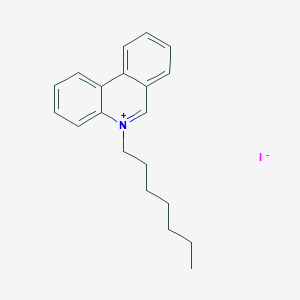
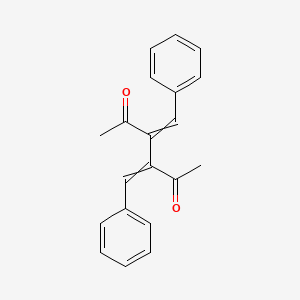
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
